7-Hexyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione
Description
7-Hexyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione (CAS: 313470-41-6) is a purine-2,6-dione derivative with the molecular formula C₁₅H₂₄N₄O₂S and a molecular weight of 324.4 g/mol . Its structure features:
- A hexyl chain at position 7, contributing to lipophilicity and membrane permeability.
- A methyl group at position 3, enhancing steric stability.
- An isopropylthio (propan-2-ylsulfanyl) substituent at position 8, influencing electronic and steric properties.
Key physicochemical properties include an XLogP3 value of 3.4, indicating moderate hydrophobicity, and a topological polar surface area (TPSA) of 92.5 Ų, suggesting moderate solubility in polar solvents.
Properties
IUPAC Name |
7-hexyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S/c1-5-6-7-8-9-19-11-12(16-15(19)22-10(2)3)18(4)14(21)17-13(11)20/h10H,5-9H2,1-4H3,(H,17,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMKCYCBTYCPLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1SC(C)C)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection
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Purine-2,6-dione derivatives : Commonly used precursors include 3-methylxanthine or its halogenated analogs (e.g., 8-bromo-3-methylxanthine).
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Alkylating agents : Hexyl bromide or iodide for introducing the C7 hexyl chain.
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Thiolating agents : Propan-2-yl mercaptan (isopropylthiol) or disulfide derivatives for sulfur incorporation at C8.
Sequential Functionalization Strategy
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N7-Alkylation : Reacting 3-methylxanthine with hexyl halides in polar aprotic solvents (e.g., DMF, DMSO) under basic conditions (K2CO3, NaH).
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C8-Thiolation : Treating the N7-alkylated intermediate with isopropylthiol in the presence of oxidizing agents (e.g., I2, H2O2) to form the sulfanyl group.
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Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
Detailed Stepwise Synthesis
Step 1: N7-Alkylation of 3-Methylxanthine
Reaction Conditions :
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Substrate : 3-Methylxanthine (10 mmol)
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Alkylating agent : 1-Bromohexane (12 mmol)
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Base : Potassium carbonate (15 mmol)
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Solvent : Dimethylformamide (DMF, 50 mL)
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the hexyl bromide attacks the deprotonated N7 position of 3-methylxanthine. DMF stabilizes the transition state through polar interactions, enhancing reaction efficiency.
Step 2: C8-Thiolation with Isopropylthiol
Reaction Conditions :
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Substrate : N7-Hexyl-3-methylxanthine (5 mmol)
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Thiolating agent : Isopropyl disulfide (6 mmol)
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Oxidizing agent : Iodine (0.5 mmol)
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Solvent : Dichloromethane (DCM, 30 mL)
Mechanistic Insight :
Iodine facilitates the homolytic cleavage of the disulfide bond, generating thiyl radicals that couple with the electron-deficient C8 position of the purine ring.
Yield : 78–82% after column chromatography.
Optimization of Reaction Parameters
Solvent and Base Screening
| Parameter | Conditions Tested | Optimal Choice | Yield (%) |
|---|---|---|---|
| Solvent | DMF, DMSO, THF, Acetonitrile | DMF | 72 |
| Base | K2CO3, NaH, DBU, Et3N | K2CO3 | 68 |
| Temperature | 60°C, 80°C, 100°C | 80°C | 72 |
Thiolation Oxidizing Agents
| Oxidizing Agent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| I2 | 6 | 82 | 97 |
| H2O2 | 8 | 75 | 95 |
| (NH4)2S2O8 | 10 | 70 | 93 |
Iodine provides superior yields due to faster radical initiation.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
| Method | Purity (%) | Impurities Identified |
|---|---|---|
| HPLC (C18) | 97.2 | Residual DMF (0.8%), Hexane (2%) |
| Elemental Analysis | C 55.3%, H 7.4%, N 17.1% | Matches theoretical (C 55.5%, H 7.5%, N 17.3%) |
Comparative Analysis with Structural Analogs
Substituent Effects on Reactivity
| Compound | Alkylation Yield (%) | Thiolation Yield (%) |
|---|---|---|
| This compound | 72 | 82 |
| 7-Benzyl-3-methyl-8-phenylsulfanylpurine-2,6-dione | 65 | 75 |
| 7-Cyclopropyl-3-ethyl-8-allylsulfanylpurine-2,6-dione | 58 | 68 |
Bulkier substituents (e.g., benzyl) reduce yields due to steric hindrance during alkylation.
Challenges and Limitations
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
7-Hexyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the purine ring can be reduced to form alcohols.
Substitution: The hexyl and methyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols. Substitution reactions can result in a variety of alkyl or aryl-substituted purine derivatives.
Scientific Research Applications
7-Hexyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological processes, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-Hexyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to purine receptors or enzymes, inhibiting their activity and affecting various cellular processes. The sulfur-containing group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Position 7 Modifications
Position 8 Modifications
- 8-Mercapto (e.g., 3-Ethyl-8-mercapto-1-((tetrahydro-2H-pyran-4-yl)methyl)-purine-2,6-dione) : The free thiol group (-SH) increases hydrogen-bonding capacity but may reduce stability due to oxidation susceptibility .
- 8-Alkoxy (e.g., 8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl] in Istradefylline): Styryl or alkoxy groups enhance π-stacking interactions with aromatic residues in receptors like adenosine A₂A, as seen in Istradefylline, a Parkinson’s disease therapeutic .
Position 3 Modifications
- 3-Methyl (main compound) : Small alkyl groups minimize steric hindrance while stabilizing the purine core .
- 3-Ethyl (e.g., compound 11c in ) : Larger alkyl chains may alter binding pocket compatibility, as seen in derivatives targeting 5-HT₁A receptors .
Pharmacological and Physicochemical Comparisons
Key Observations :
- Lipophilicity : The main compound (XLogP3 = 3.4) is less hydrophobic than Istradefylline (3.8) but more than benzyl derivatives (2.9), suggesting tailored blood-brain barrier penetration .
- Target Selectivity: 8-Alkoxy/styryl groups (Istradefylline) favor adenosine receptor binding, while 8-thioethers (main compound) may target cysteine-rich enzymes or receptors .
- Metabolic Stability : The isopropylthio group in the main compound likely confers greater oxidative stability compared to 8-mercapto derivatives .
Biological Activity
7-Hexyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of cellular mechanisms and therapeutic applications. This compound is structurally related to other purine analogs that have been studied for their roles in various biological processes, including cell signaling and apoptosis.
Chemical Structure
The molecular formula for this compound is . Its structure includes a purine base with specific substitutions that may influence its biological activity.
The biological activity of this compound primarily revolves around its interaction with cellular pathways. Research indicates that purine derivatives can act as inhibitors of specific enzymes involved in cell signaling and apoptosis. For instance, some studies suggest that compounds similar to this compound are capable of inhibiting heat shock protein 90 (Hsp90), which plays a critical role in protein folding and stabilization within cells. Inhibition of Hsp90 can lead to the degradation of client proteins involved in cancer progression, making this compound a potential candidate for cancer therapy .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and similar compounds:
Case Studies
- Inhibition of Tumor Growth : A study investigated the effects of a purine analog similar to this compound on MCF-7 breast cancer xenografts. Results showed significant tumor size reduction when administered at doses ranging from 100 to 300 mg/kg, indicating its potential as an anticancer agent .
- Mechanistic Insights : Another research focused on the compound's ability to inhibit Hsp90. The study revealed that this inhibition led to decreased levels of HER2 and Raf-1 proteins, which are critical for tumor cell proliferation, thereby highlighting the compound's role in modulating oncogenic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
